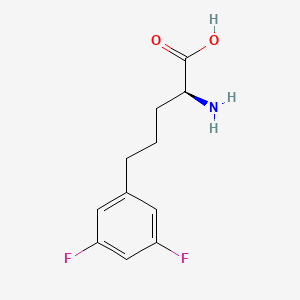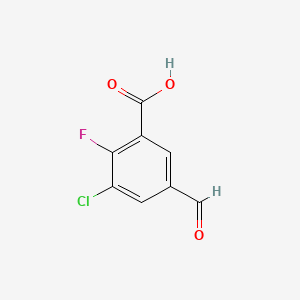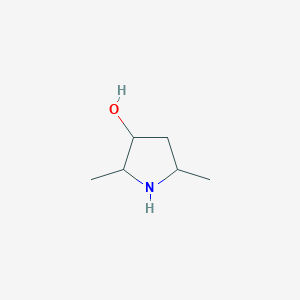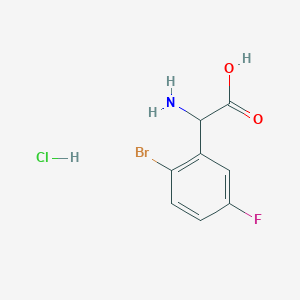
2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Bromination and Fluorination: The phenylacetic acid is first subjected to bromination and fluorination reactions to introduce the bromine and fluorine substituents on the phenyl ring.
Amination: The brominated and fluorinated phenylacetic acid is then reacted with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalytic Bromination and Fluorination: Using catalysts to enhance the efficiency of halogenation reactions.
Automated Amination: Employing automated systems to control the amination process.
Crystallization: Purifying the final product through crystallization techniques to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted Derivatives: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidized or Reduced Amines: Derivatives with modified amino groups.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid hydrochloride
- 2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride
Uniqueness
The unique combination of bromine and fluorine substituents on the phenyl ring of this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrClFNO2 |
|---|---|
Peso molecular |
284.51 g/mol |
Nombre IUPAC |
2-amino-2-(2-bromo-5-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c9-6-2-1-4(10)3-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
Clave InChI |
BXLKGZFBFIZGLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(C(=O)O)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


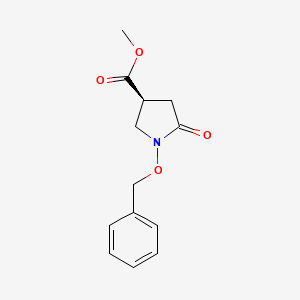
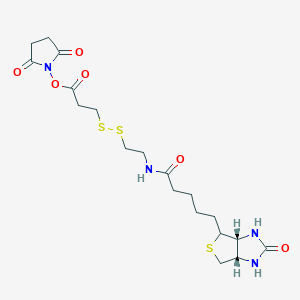
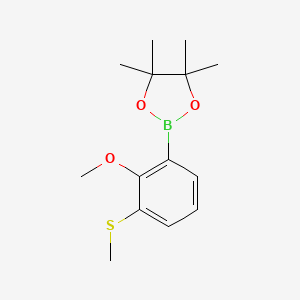
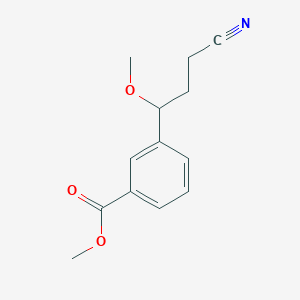



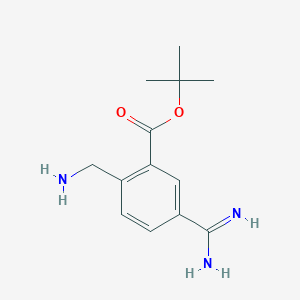
![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
